N-(2,1,3-benzothiadiazol-5-yl)butanamide
Description
N-(2,1,3-Benzothiadiazol-5-yl)butanamide is a heterocyclic compound featuring a benzothiadiazole core fused with a butanamide substituent. The benzothiadiazole moiety comprises a benzene ring fused to a 1,2,3-thiadiazole, which is electron-deficient due to the presence of sulfur and nitrogen atoms. This structural motif is often associated with applications in medicinal chemistry, agrochemicals, and materials science due to its ability to engage in π-π stacking and hydrogen bonding interactions .
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)butanamide |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-10(14)11-7-4-5-8-9(6-7)13-15-12-8/h4-6H,2-3H2,1H3,(H,11,14) |
InChI Key |
FUWWSFHVLQCMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)butanamide typically involves the reaction of 2,1,3-benzothiadiazole with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(2,1,3-Benzothiadiazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-5-yl)butanamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)butanamide is primarily attributed to its electron-withdrawing properties. This characteristic allows it to interact with various molecular targets and pathways, enhancing the electronic properties of the materials it is incorporated into. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in Heterocyclic Chemistry
The benzothiadiazole ring in N-(2,1,3-benzothiadiazol-5-yl)butanamide distinguishes it from related compounds:
- Benzoxazole Derivatives: Compounds like 5-(2-substituted benzoxazol-5-yl)-1,3,4-oxadiazoles (e.g., from Jyothi et al., 2010) replace sulfur with oxygen in the heterocycle.
- Thiadiazoline Derivatives : The 1,3,4-thiadiazoline-2-thiones synthesized by Jyothi et al. (2011) feature a sulfur-containing five-membered ring. These compounds exhibit varied substituents at the 5-position, which modulate their antimicrobial and antifungal activities .
- Pyrazole-Based Butanamides: (Z)-N-methyl-3-(2-phenylhydrazono)butanamide () shares the butanamide chain but incorporates a pyrazole ring instead of benzothiadiazole. Pyrazoles are less electron-deficient, which may alter binding kinetics in pharmacological targets .
Pharmacological and Physicochemical Properties
¹ Hypotheses based on structural analogy to benzothiadiazole-based cytotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
